5-Fluorocytosine
Overview
Description
Flucytosine is a synthetic antimycotic compound first synthesized in 1957. It is a fluorinated analogue of cytosine and is primarily used as an antifungal agent. Flucytosine is particularly effective against Candida and Cryptococcus species, making it a valuable treatment for severe systemic fungal infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Flucytosine is synthesized through the fluorination of cytosine. The process involves the reaction of cytosine with fluorine gas under controlled conditions to introduce the fluorine atom into the cytosine molecule. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the proper incorporation of the fluorine atom .
Industrial Production Methods: Industrial production of flucytosine involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps to remove any impurities. The final product is then formulated into various dosage forms for medical use .
Chemical Reactions Analysis
Types of Reactions: Flucytosine undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Deamination: This reaction typically occurs within fungal cells and is catalyzed by the enzyme cytosine deaminase.
Major Products:
5-Fluorouracil: The primary active metabolite formed from the deamination of flucytosine.
Cytosine: A byproduct of the hydrolysis reaction.
Scientific Research Applications
Flucytosine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study fluorinated pyrimidines and their reactivity.
Biology: Employed in research on fungal cell metabolism and resistance mechanisms.
Medicine: Primarily used in combination with other antifungal agents to treat severe systemic fungal infections such as cryptococcal meningitis and candidiasis
Industry: Utilized in the development of new antifungal therapies and in the study of drug resistance.
Mechanism of Action
Flucytosine exerts its antifungal effects by interfering with both deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) synthesis. Once inside the fungal cell, flucytosine is converted to 5-fluorouracil by the enzyme cytosine deaminase. 5-Fluorouracil is then incorporated into fungal RNA, disrupting protein synthesis, and is also converted into metabolites that inhibit DNA synthesis. This dual action results in the unbalanced growth and death of the fungal organism .
Comparison with Similar Compounds
Flucytosine is often compared with other antifungal agents such as:
5-Fluorouracil: A closely related fluorinated pyrimidine with similar metabolic pathways but primarily used as an anticancer agent.
Amphotericin B: Often used in combination with flucytosine for treating severe fungal infections.
Azole Antifungals (e.g., Ketoconazole, Fluconazole, Itraconazole): These compounds inhibit fungal cytochrome P450 enzymes, disrupting cell membrane synthesis.
Flucytosine’s uniqueness lies in its ability to be converted into an active metabolite within fungal cells, providing a targeted approach to disrupting fungal nucleic acid synthesis .
Properties
IUPAC Name |
6-amino-5-fluoro-1H-pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRECTZIEBJDKEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=C1F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FN3O | |
Record name | flucytosine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Flucytosine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023059 | |
Record name | Flucytosine | |
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Molecular Weight |
129.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Flucytosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015231 | |
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Solubility |
>19.4 [ug/mL] (The mean of the results at pH 7.4), In water, 1.5 g/100 mL at 25 °C, Slightly soluble in alcohol; practically insoluble in chloroform, ether, 1 g in about 12 mL 0.1 N HCL, 1.92e+00 g/L | |
Record name | SID56424024 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Flucytosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01099 | |
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Record name | Flucytosine | |
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Record name | Flucytosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015231 | |
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Mechanism of Action |
Although the exact mode of action is unknown, it has been proposed that flucytosine acts directly on fungal organisms by competitive inhibition of purine and pyrimidine uptake and indirectly by intracellular metabolism to 5-fluorouracil. Flucytosine enters the fungal cell via cytosine permease; thus, flucytosine is metabolized to 5-fluorouracil within fungal organisms. The 5-fluorouracil is extensively incorporated into fungal RNA and inhibits synthesis of both DNA and RNA. The result is unbalanced growth and death of the fungal organism. It also appears to be an inhibitor of fungal thymidylate synthase., Flucytosine may be fungistatic or fungicidal in action depending on the concentration of the drug. Two possible mechanisms of action have been identified for flucytosine. Flucytosine appears to enter fungal cells via the action of fungal-specific cytosine permease. Inside the cell, flucytosine is converted into fluorouracil (5-FU) by cytosine deaminase and then after several intermediate steps is converted into 5-fluorouridine triphosphate (FUTP). FUTP is incorporated into fungal RNA and interferes with protein synthesis. Flucytosine also appears to be converted to 5-fluorodeoxyuridine monophosphate, which noncompetitively inhibits thymidylate synthetase and interferes with DNA synthesis. Flucytosine does not appear to have antineoplastic activity. | |
Record name | Flucytosine | |
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Record name | Flucytosine | |
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Color/Form |
White crystalline solid | |
CAS No. |
2022-85-7 | |
Record name | Flucytosine | |
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Record name | Flucytosine [USAN:USP:INN:BAN:JAN] | |
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Record name | Flucytosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015231 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
295-297 °C (dec), 296 °C | |
Record name | Flucytosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01099 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Flucytosine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3082 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Flucytosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015231 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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